molecular formula C22H17FN2O B3828257 8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one

8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one

Cat. No. B3828257
M. Wt: 344.4 g/mol
InChI Key: UKAIAWABJOKUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one, also known as FPhBPO, is a chemical compound that has been the subject of scientific research for its potential applications in various fields.

Scientific Research Applications

8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one has been investigated for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one has been studied as a potential anticancer agent, with promising results in preclinical studies. In materials science, 8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In biochemistry, 8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one has been used as a fluorescent probe for the detection of metal ions in biological samples.

Mechanism of Action

The mechanism of action of 8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one has been shown to interact with DNA and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one has been shown to have a range of biochemical and physiological effects, depending on the context of its use. In cancer cells, 8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one has been shown to induce cell death and inhibit tumor growth. In MOFs, 8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one has been used to tune the properties of the resulting materials, such as porosity and stability. In biological samples, 8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one in lab experiments is its versatility, as it can be used in various contexts, such as anticancer research, materials science, and biochemistry. Another advantage is its relative ease of synthesis, which makes it accessible to researchers with varying levels of expertise. However, one limitation of using 8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one is its potential toxicity, as it has been shown to induce cell death in cancer cells. Therefore, caution must be exercised when handling and using 8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one in lab experiments.

Future Directions

There are several future directions for research on 8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one, including:
1. Further investigation of its anticancer properties and potential mechanisms of action.
2. Exploration of its potential applications in materials science, such as the synthesis of MOFs with novel properties.
3. Development of new fluorescent probes based on 8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one for the detection of metal ions in biological samples.
4. Investigation of its potential applications in other fields, such as catalysis and environmental remediation.
Conclusion:
In conclusion, 8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one is a versatile chemical compound that has been the subject of scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 8-(4-fluorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one is warranted to fully explore its potential applications and mechanisms of action.

properties

IUPAC Name

8-(4-fluorophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O/c23-14-8-6-13(7-9-14)22-21-16(3-1-5-19(21)26)20-15-4-2-12-24-17(15)10-11-18(20)25-22/h2,4,6-12,22,25H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAIAWABJOKUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=C(C=C5)F)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolino[4,3-f]quinolin-9(10H)-one, 7,8,11,12-tetrahydro-8-(4-fluorophenyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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